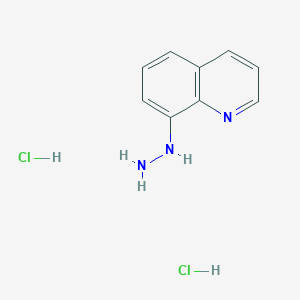

8-Hydrazinylquinoline dihydrochloride

Description

8-Hydrazinylquinoline (B174681) dihydrochloride (B599025) is a quinoline (B57606) derivative that features a hydrazinyl group (-NHNH2) at the 8-position of the quinoline ring, stabilized as a dihydrochloride salt. This seemingly simple modification to the quinoline structure imparts a unique set of chemical properties that have been harnessed by researchers for a multitude of applications.

Interactive Data Table: Properties of 8-Hydrazinylquinoline Dihydrochloride

| Property | Value |

| Molecular Formula | C₉H₁₁Cl₂N₃ |

| Molecular Weight | 232.11 g/mol |

| Appearance | Solid |

| CAS Number | 91004-61-4 |

| Synonyms | 8-Hydrazinoquinoline DiHCl, Quinolin-8-yl-hydrazine dihydrochloride |

Quinoline, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry and materials science. scispace.comnih.govnih.gov The quinoline nucleus is a core component of numerous natural products and synthetic compounds with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. researchgate.netnih.gov

The versatility of the quinoline ring stems from its unique electronic properties and the multiple sites available for functionalization. This allows chemists to fine-tune the steric and electronic characteristics of quinoline derivatives to achieve desired biological or material properties. Research in quinoline chemistry is a dynamic field, with ongoing efforts to develop novel synthetic methodologies, explore new applications, and design next-generation quinoline-based therapeutic agents and functional materials.

The introduction of a hydrazinyl group at the 8-position of the quinoline ring to form the hydrazinylquinoline scaffold endows the molecule with several key features that are of great interest in modern chemical science. The hydrazine (B178648) moiety is a potent nucleophile and a versatile functional group for the synthesis of a wide range of heterocyclic compounds. nih.gov

Furthermore, the proximity of the hydrazinyl group to the nitrogen atom of the quinoline ring creates a bidentate chelation site. This allows 8-hydrazinylquinoline and its derivatives to form stable complexes with a variety of metal ions. This chelating ability is the basis for its application in analytical chemistry for the detection and quantification of metal ions. nih.govscirp.org

The hydrazinylquinoline scaffold serves as a crucial building block for the synthesis of more complex molecules with tailored properties. Its reactivity and inherent structural features make it a valuable tool for chemists working in drug discovery, materials science, and analytical chemistry.

The reactivity of the hydrazinyl group allows for the construction of various heterocyclic systems. For instance, it readily undergoes condensation reactions with carbonyl compounds to form Schiff bases and cyclization reactions with 1,3-dicarbonyl compounds to yield pyrazole (B372694) derivatives. nih.govias.ac.inscirp.org These reactions are fundamental in the synthesis of new chemical entities with potential biological activities.

Interactive Data Table: Applications of the Hydrazinylquinoline Scaffold

| Application Area | Description of Use |

| Organic Synthesis | Precursor for the synthesis of pyrazoles, triazoles, and Schiff bases. |

| Medicinal Chemistry | Core structure in the development of potential therapeutic agents. |

| Analytical Chemistry | Chelating agent for the spectrophotometric determination of metal ions. |

| Materials Science | Component in the synthesis of novel functional materials. |

Properties

CAS No. |

91004-61-4 |

|---|---|

Molecular Formula |

C9H10ClN3 |

Molecular Weight |

195.65 g/mol |

IUPAC Name |

quinolin-1-ium-8-ylhydrazine;chloride |

InChI |

InChI=1S/C9H9N3.ClH/c10-12-8-5-1-3-7-4-2-6-11-9(7)8;/h1-6,12H,10H2;1H |

InChI Key |

IBUQWIREEMZFJG-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)NN)N=CC=C2.Cl.Cl |

Canonical SMILES |

C1=CC2=C(C(=C1)NN)[NH+]=CC=C2.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 8 Hydrazinylquinoline Dihydrochloride

Synthesis of Key 8-Hydrazinylquinoline (B174681) Precursors

The primary and most crucial precursor for the synthesis of 8-Hydrazinylquinoline is 8-hydroxyquinoline (B1678124). However, alternative quinoline (B57606) derivatives with suitable leaving groups at the 8-position, such as 8-chloroquinoline (B1195068) or 8-aminoquinoline, also serve as important starting materials for hydrazinylation.

Approaches to 8-Hydroxyquinoline Synthesis

The construction of the 8-hydroxyquinoline scaffold can be achieved through several classic named reactions in organic chemistry, primarily involving the cyclization of aniline (B41778) derivatives.

One of the most established methods is the Skraup synthesis . This reaction involves heating o-aminophenol with glycerol (B35011), sulfuric acid, and an oxidizing agent like o-nitrophenol. google.com The process begins with the dehydration of glycerol by sulfuric acid to form acrolein. researchgate.net The o-aminophenol then undergoes a Michael addition with the acrolein, followed by an acid-catalyzed cyclization and subsequent oxidation to yield 8-hydroxyquinoline. google.com While historically significant, this method often requires harsh conditions and high temperatures. nih.gov

The Doebner-von Miller reaction is a related synthesis that utilizes α,β-unsaturated carbonyl compounds reacting with anilines, in this case, o-aminophenol, in the presence of an acid catalyst. mdpi.com This approach offers more versatility in the substitution pattern of the resulting quinoline.

Another important route is the Gould-Jacobs reaction . This method typically starts with an aniline derivative reacting with an ethoxymethylenemalonate ester. nih.gov The initial condensation is followed by a thermal cyclization at high temperatures, which can be a limitation, potentially leading to product decomposition. researchgate.net Subsequent hydrolysis and decarboxylation yield the quinolinol skeleton.

Modern variations and optimizations of these classical methods have been explored. For instance, a patented method for synthesizing 8-hydroxyquinoline based on the Skraup reaction reports improved yields and purity by optimizing reaction conditions through the addition of catalysts like anhydrous cupric sulfate (B86663) and calcium oxide, which act as dehydrating agents and accelerate the cyclization step. patsnap.com Another innovative approach involves a multi-component one-pot synthesis reacting 2-aminophenol, an aldehyde, and an alkyne in the presence of a catalyst, offering a more streamlined process. researchgate.net

| Synthetic Method | Key Reactants | General Conditions | Key Features/Limitations |

|---|---|---|---|

| Skraup Synthesis | o-Aminophenol, Glycerol, Sulfuric Acid, Oxidizing Agent (o-Nitrophenol) | High temperature (e.g., 135-140°C) | Classic, one-pot reaction; harsh conditions, potential for tar formation. |

| Doebner-von Miller Reaction | o-Aminophenol, α,β-Unsaturated Carbonyl Compound, Acid Catalyst | Acid-catalyzed condensation and cyclization. | Versatile for substituted quinolines. mdpi.com |

| Gould-Jacobs Reaction | o-Aminophenol, Diethyl ethoxymethylenemalonate | Initial condensation followed by high-temperature thermal cyclization (>250°C). researchgate.net | Multi-step process; high cyclization temperatures can be a limitation. researchgate.net |

| Hydrolysis Methods | 8-Chloroquinoline or 8-Aminoquinoline | Alkaline hydrolysis (for 8-chloroquinoline) or acid-catalyzed hydrolysis (for 8-aminoquinoline). researchgate.net | Starting materials are not always readily available. |

Exploration of Alternative Quinoline Starting Materials for Hydrazinylation

While 8-hydroxyquinoline is a common precursor, its hydroxyl group is a poor leaving group for direct nucleophilic substitution. Therefore, alternative starting materials are often synthesized to facilitate the introduction of the hydrazine (B178648) moiety.

8-Haloquinolines : Compounds such as 8-chloroquinoline and 8-bromoquinoline (B100496) are excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the quinoline ring system activates the halide at the 8-position for displacement by a nucleophile like hydrazine. 8-Chloroquinoline can be prepared from 8-hydroxyquinoline using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Similarly, 8-bromoquinoline can be synthesized, providing a reactive handle for subsequent reactions.

8-Aminoquinoline : This compound serves as another key intermediate. It can be synthesized by the nitration of quinoline, which yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). After separation, the 8-nitroquinoline isomer is reduced, typically using a reducing agent like tin powder in hydrochloric acid, to afford 8-aminoquinoline. This amino group can then be converted into a diazonium salt, which is a versatile intermediate for introducing various functional groups, including hydrazine.

Direct Synthesis and Salt Formation of 8-Hydrazinylquinoline Dihydrochloride (B599025)

The conversion of a suitable precursor to 8-hydrazinylquinoline and its subsequent transformation into the dihydrochloride salt are the final crucial steps in the synthesis.

Conversion of Precursors to 8-Hydrazinylquinoline

Two primary strategies are employed for the synthesis of 8-hydrazinylquinoline from the alternative precursors described above.

From 8-Haloquinolines : The most direct route involves the reaction of an 8-haloquinoline, typically 8-chloroquinoline, with hydrazine hydrate (B1144303). nih.gov This reaction is a nucleophilic aromatic substitution where the hydrazine acts as the nucleophile, displacing the chloride ion. The reaction is often carried out by heating the reactants in a suitable solvent, such as ethanol (B145695). nih.gov The presence of the nitrogen atom in the quinoline ring facilitates this substitution reaction.

From 8-Aminoquinoline : An alternative pathway begins with 8-aminoquinoline. The amino group is first converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid) at low temperatures (0-5°C). The resulting 8-quinolinediazonium salt is then reduced to form the hydrazine. A common reducing agent for this transformation is stannous chloride (tin(II) chloride) in concentrated hydrochloric acid. This method is a standard procedure for the preparation of aryl hydrazines from aryl amines.

| Starting Material | Reaction Type | Key Reagents | Description |

|---|---|---|---|

| 8-Chloroquinoline | Nucleophilic Aromatic Substitution (SNAr) | Hydrazine Hydrate (NH₂NH₂·H₂O), Ethanol | Direct displacement of the chloride by the hydrazine nucleophile, typically under reflux. nih.gov |

| 8-Aminoquinoline | Diazotization and Reduction | 1. NaNO₂, HCl (to form diazonium salt) 2. SnCl₂, HCl (for reduction) | A two-step process where the amino group is converted to a diazonium intermediate, which is then reduced to the hydrazinyl group. |

Methods for Dihydrochloride Salt Formation to Enhance Stability and Utility

8-Hydrazinylquinoline is a basic compound containing two nitrogen atoms capable of being protonated: the nitrogen of the hydrazinyl group and the quinoline ring nitrogen. To improve its stability, handling, and solubility in aqueous media, it is converted into its dihydrochloride salt.

The salt formation is typically achieved by treating a solution of the 8-hydrazinylquinoline free base with hydrochloric acid. A common procedure involves dissolving the base in an organic solvent, such as dichloromethane (B109758) or ethanol, and then introducing hydrogen chloride. mdpi.com This can be done by bubbling anhydrous hydrogen chloride gas through the solution or by adding a solution of HCl in a solvent like isopropanol (B130326) or ether. The dihydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration, washed, and dried. This process affords a stable, crystalline solid that is more suitable for storage and further use.

Methodological Advancements and Optimization in Hydrazinylquinoline Synthesis

Advancements in synthetic organic chemistry offer avenues for optimizing the synthesis of 8-hydrazinylquinoline and its precursors. For the initial synthesis of 8-hydroxyquinoline, modern techniques such as photocatalytic dehydrogenation have been proposed to improve efficiency and reduce the environmental impact compared to classical methods that use harsh oxidizing agents. researchgate.net

In the key hydrazinylation step, particularly the nucleophilic substitution on 8-chloroquinoline, optimizations can be explored. Microwave-assisted synthesis has been shown to dramatically accelerate SNAr reactions, potentially reducing reaction times from hours to minutes and improving yields. Furthermore, the development of catalyst systems, such as palladium or copper catalysts used in modern C-N cross-coupling reactions, could provide alternative, milder conditions for the formation of the C-N bond between the quinoline ring and the hydrazine moiety, although this would represent a significant departure from the classical SNAr approach. Optimization studies would focus on solvent choice, reaction temperature, and molar ratios of reactants to maximize yield and purity while minimizing side reactions and simplifying purification procedures.

Optimization of Reaction Conditions and Reagents for Enhanced Yields

The primary route to 8-hydrazinylquinoline involves the nucleophilic substitution of a suitable precursor, typically 8-hydroxyquinoline or 8-chloroquinoline, with hydrazine. The optimization of this reaction is critical for maximizing product yield and purity while minimizing reaction time and the formation of byproducts.

A common synthetic pathway starts from the readily available 8-hydroxyquinoline. This method involves a direct reaction with hydrazine hydrate, often under reflux conditions. However, traditional thermal methods can require extended reaction times, sometimes as long as 68 hours, which presents a clear opportunity for optimization.

Microwave-Assisted Synthesis: A significant advancement in optimizing reaction conditions is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve yields by providing rapid and uniform heating. nih.govfrontiersin.orgresearchgate.netnih.gov For the synthesis of quinoline derivatives, microwave assistance has been shown to be effective. nih.govnih.gov Applying this to the hydrazinolysis of 8-hydroxyquinoline or 8-chloroquinoline could significantly enhance the reaction rate.

Catalysis: The use of catalysts can also play a crucial role in optimizing the synthesis. While the direct reaction between an 8-substituted quinoline and hydrazine can proceed without a catalyst, the reaction may be sluggish. Research into the synthesis of related hydrazone compounds has shown that Lewis acids, such as Cerium(III) chloride (CeCl₃·7H₂O), can effectively catalyze hydrazination reactions, leading to high yields in very short reaction times at room temperature. mdpi.com The application of such catalysts to the synthesis of 8-hydrazinylquinoline could offer a substantial improvement over uncatalyzed, high-temperature methods. Palladium-catalyzed reactions are also a cornerstone of modern organic synthesis for forming C-N bonds, though their specific application to the direct hydrazination of 8-chloroquinoline is an area for further exploration. nih.gov

Solvent and Reagent Selection: The choice of solvent and the nature of the hydrazine reagent are also key parameters for optimization. High-boiling point solvents are often used for these reactions to allow for the necessary high temperatures under conventional heating. However, with methods like microwave synthesis, reactions can sometimes be performed under solvent-free conditions, which offers environmental and economic advantages. frontiersin.org The use of hydrazine hydrate is common, but for specific applications, anhydrous hydrazine or a hydrazine salt might be employed to alter reactivity and selectivity.

The table below summarizes potential optimization strategies for the synthesis of 8-hydrazinylquinoline, drawing parallels from established methods for related heterocyclic compounds.

| Parameter | Conventional Method | Potential Optimization Strategy | Anticipated Benefit |

| Heating Method | Conventional reflux (e.g., oil bath) | Microwave Irradiation | Drastic reduction in reaction time; potential for improved yield. |

| Catalyst | Typically uncatalyzed | Addition of a Lewis acid (e.g., CeCl₃) | Increased reaction rate, allowing for milder conditions (e.g., lower temperature). |

| Reaction Time | Potentially >60 hours | Minutes to a few hours | Increased throughput and efficiency. |

| Solvent | High-boiling point organic solvents | Solvent-free conditions or greener solvents | Reduced environmental impact and simplified workup. |

Following the synthesis of 8-hydrazinylquinoline, it is converted to its dihydrochloride salt. This is typically achieved by treating a solution of the free base with an excess of hydrochloric acid (HCl) in a suitable solvent, such as ethanol or isopropanol. The dihydrochloride salt then precipitates and can be isolated by filtration. Optimization of this step involves ensuring the correct stoichiometry of HCl to achieve complete protonation and selecting a solvent system that maximizes the precipitation and recovery of the final product in high purity.

Scalability Considerations in Synthetic Protocols

Translating a laboratory-scale synthesis to an industrial scale introduces a new set of challenges that must be addressed to ensure the process is safe, efficient, and economically viable.

Alternative Starting Materials: For large-scale production, the choice of starting material is critical. While 8-hydroxyquinoline is a viable starting point, 8-chloroquinoline is another important precursor. The nucleophilic aromatic substitution of the chloro group with hydrazine can be an effective route. The relative cost and availability of 8-hydroxyquinoline versus 8-chloroquinoline on an industrial scale would be a primary factor in selecting the most economical starting material.

Process Safety and Thermal Management: Reactions involving hydrazine can be highly exothermic, and its handling requires stringent safety protocols due to its toxicity and potential instability. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions. The transition from a laboratory flask to a large reactor requires careful engineering to ensure adequate mixing and temperature control. For highly exothermic steps, a semi-batch or continuous flow process might be preferable to a traditional batch process, as these allow for better thermal management. researchgate.net

Continuous Flow Chemistry: Continuous flow chemistry has emerged as a powerful technology for scaling up chemical syntheses, including those of heterocyclic compounds. nih.govuc.pt In a flow reactor, small volumes of reactants are continuously mixed and reacted in a tube or channel. This methodology offers several advantages for scalability:

Superior Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for rapid and efficient heat exchange, mitigating the risks associated with exothermic reactions.

Improved Consistency and Yield: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to more consistent product quality and higher yields.

Scalability: Increasing production capacity can often be achieved by running the flow reactor for longer periods or by "scaling out" – using multiple reactors in parallel.

The table below outlines key considerations when scaling up the synthesis of 8-hydrazinylquinoline dihydrochloride.

| Consideration | Laboratory Scale (Batch) | Industrial Scale (Potential for Flow) |

| Thermal Control | Heating mantle/oil bath; manageable exotherms. | Jacketed reactors; requires careful monitoring. Flow chemistry offers superior control. |

| Reagent Handling | Small quantities, manageable in a fume hood. | Bulk handling of hydrazine requires specialized equipment and safety procedures. |

| Mixing | Magnetic or overhead stirring. | Baffles and impellers in large reactors; static mixers in flow systems. |

| Workup/Purification | Liquid-liquid extraction, column chromatography. | Large-scale extraction, crystallization, and filtration. Minimizing chromatographic purifications is key. |

| Process Control | Manual monitoring of temperature and time. | Automated process control systems (PAT - Process Analytical Technology) for real-time monitoring. researchgate.net |

The final precipitation of the dihydrochloride salt also requires consideration at scale. The choice of solvent, rate of acid addition, and crystallization temperature must be carefully controlled to ensure a consistent particle size distribution of the final product, which can be important for its handling, formulation, and dissolution properties.

Elucidation of Chemical Reactivity and Derivatization Pathways of 8 Hydrazinylquinoline Dihydrochloride

Fundamental Reactivity Profiles of the Hydrazinyl Moiety

The hydrazinyl group appended to the C8 position of the quinoline (B57606) ring is a hub of chemical reactivity. Its two adjacent nitrogen atoms, with their lone pairs of electrons, confer strong nucleophilic and basic properties, and also make the group susceptible to redox reactions.

The hydrazine (B178648) group is redox-active. Oxidation can lead to the formation of diimide or dinitrogen gas, depending on the oxidant and reaction conditions. While specific studies on the direct oxidation of 8-hydrazinylquinoline (B174681) are not extensively detailed in the reviewed literature, the general chemistry of hydrazines suggests susceptibility to various oxidizing agents.

Conversely, the hydrazine moiety is integral to reductive processes, most notably in reactions analogous to the Wolff-Kishner reduction. libretexts.org In this type of reaction, a hydrazone, formed from the condensation of a hydrazine with a carbonyl compound, is converted to a methylene (B1212753) group under basic conditions. libretexts.org This process effectively reduces the carbonyl functionality to an alkane. The hydrazone intermediate derived from 8-hydrazinylquinoline can undergo reduction, which cleaves the N-N bond and ultimately leads to the formation of 8-aminoquinoline.

The terminal nitrogen atom of the hydrazinyl group in 8-hydrazinylquinoline is a strong nucleophile, readily participating in substitution reactions. It can displace leaving groups from alkyl or acyl halides to form substituted hydrazines. For instance, reaction with acyl chlorides or anhydrides yields stable acylhydrazides, which are themselves important intermediates for further derivatization.

The nucleophilicity of the hydrazinyl group is central to its role in the synthesis of various heterocyclic systems. The formation of hydrazones via nucleophilic attack on a carbonyl carbon is a primary example of this reactivity. semanticscholar.orgnumberanalytics.com Furthermore, the hydrazinyl group can engage in nucleophilic aromatic substitution reactions on highly electron-deficient aromatic rings.

Synthesis and Characterization of Novel 8-Hydrazinylquinoline Derivatives

The versatile reactivity of 8-hydrazinylquinoline dihydrochloride (B599025) makes it a valuable starting material for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and material science.

One of the most fundamental and widely exploited reactions of 8-hydrazinylquinoline is its condensation with aldehydes and ketones to form hydrazones, a subclass of Schiff bases. wikipedia.org This reaction proceeds via nucleophilic attack of the terminal amino group of the hydrazine on the electrophilic carbonyl carbon, followed by dehydration. numberanalytics.com The reaction is often catalyzed by a small amount of acid. numberanalytics.com

These reactions are typically high-yielding and produce stable, crystalline products. The resulting hydrazones possess the N=CH- or N=CR₂- linkage and are characterized by the presence of the azomethine group (-C=N-). nih.govbepls.com The synthesis of hydrazones from the related precursor, 2-(quinolin-8-yloxy)acetohydrazide, with various aromatic aldehydes demonstrates this transformation. researchgate.net The formation of these derivatives is confirmed using spectroscopic methods such as IR, NMR, and Mass Spectrometry. researchgate.net

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Resulting Derivative Class | Key Reaction Feature |

|---|---|---|---|

| 8-Hydrazinylquinoline | Aromatic Aldehydes (e.g., Benzaldehyde) | N'-Benzylidene-8-hydrazinylquinoline | Condensation, formation of C=N bond |

| 8-Hydrazinylquinoline | Substituted Acetophenones | N'-(1-phenylethylidene)-8-hydrazinylquinoline | Condensation with a ketone |

| 8-Hydrazinylquinoline | Heterocyclic Aldehydes (e.g., Furfural) | N'-(Furan-2-ylmethylene)-8-hydrazinylquinoline | Incorporation of another heterocyclic ring |

The hydrazone derivatives of 8-hydrazinylquinoline are valuable intermediates for synthesizing more complex, fused heterocyclic systems through cyclization reactions.

Thiazolidinones: Schiff bases and hydrazones derived from quinoline precursors can undergo cyclocondensation with α-mercaptoacetic acid (thioglycolic acid) to yield 4-thiazolidinones. asianpubs.orgasianpubs.orgekb.eg This reaction involves the nucleophilic attack of the sulfur atom on the imine carbon, followed by intramolecular cyclization and dehydration to form the five-membered thiazolidinone ring. asianpubs.orgresearchgate.net This synthetic route provides access to a class of compounds known for a wide range of biological activities.

Pyrazoles: Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, can be synthesized from hydrazines. A common method involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. nih.govorganic-chemistry.org 8-Hydrazinylquinoline can react with compounds like acetylacetone (B45752) or ethyl acetoacetate (B1235776) to form substituted pyrazoles attached to the quinoline ring. researchgate.net The reaction proceeds through initial hydrazone formation followed by intramolecular cyclization and elimination of a water molecule. nih.gov

Pyridines: The synthesis of pyridine (B92270) rings can be achieved through various condensation and cyclization strategies. While less direct than pyrazole (B372694) or thiazolidinone synthesis, derivatives of 8-hydrazinylquinoline can be incorporated into multicomponent reactions that lead to the formation of complex pyridine-containing hybrids. nih.gov

| Starting Derivative | Reagent | Resulting Heterocycle | Reaction Type |

|---|---|---|---|

| 8-Hydrazinylquinoline Hydrazone | Thioglycolic Acid | Thiazolidinone | Cyclocondensation |

| 8-Hydrazinylquinoline | 1,3-Diketones (e.g., Acetylacetone) | Pyrazole | Condensation/Cyclization |

| 8-Hydrazinylquinoline | α,β-Unsaturated Carbonyl Compounds | Pyrazoline | Michael Addition/Cyclization |

The quinoline ring itself is subject to substitution reactions, and the position of these substitutions can be controlled through various strategies. The electronic nature of the existing substituents on the ring directs the position of incoming electrophiles or nucleophiles. nih.gov The pyridine part of the quinoline ring is electron-deficient, while the benzene (B151609) part is more electron-rich. nih.govresearchgate.net

For 8-substituted quinolines, C-H functionalization often occurs at positions 2 or 8, as the nitrogen atom can act as a directing group. mdpi.com However, metal-free protocols have been developed for the regioselective halogenation at the C5 position of 8-substituted quinolines. rsc.org Furthermore, nucleophilic aromatic substitution of hydrogen (SNH) reactions can occur, particularly in nitro-substituted quinolines, where a nucleophile can displace a hydrogen atom, typically at a position activated by the nitro group. nih.govresearchgate.net These strategies allow for precise modification of the quinoline scaffold, complementing the derivatization of the hydrazinyl moiety.

Applications in Analytical Derivatization Techniques

Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of specific research detailing the application of 8-Hydrazinylquinoline dihydrochloride as a derivatization agent for gas chromatography (GC) analysis. The existing body of research primarily focuses on derivatization for other analytical techniques, such as liquid chromatography, or investigates similar but structurally distinct compounds.

Consequently, detailed research findings on the specific strategies for modifying analytes using 8-Hydrazinylquinoline dihydrochloride for GC analysis and the subsequent improvement of detector response and chromatographic separation efficiency are not available in the reviewed literature. The following sections, therefore, cannot be populated with the requested detailed research findings and data tables due to the lack of specific scientific evidence on this particular application.

Strategies for Modifying Analytes for Gas Chromatography Analysis.

A thorough literature review did not yield specific studies outlining the strategies for modifying analytes with 8-Hydrazinylquinoline dihydrochloride for the purpose of gas chromatography. Derivatization in GC typically aims to increase the volatility and thermal stability of analytes by reacting polar functional groups. While hydrazines can react with carbonyl compounds to form hydrazones, specific protocols, reaction conditions, and the suitability of the resulting 8-quinolylhydrazones for GC analysis have not been documented.

Improvement of Detector Response and Chromatographic Separation Efficiency.

Due to the lack of studies on the use of 8-Hydrazinylquinoline dihydrochloride in GC derivatization, there is no available data to demonstrate its effect on detector response or chromatographic separation. In principle, the introduction of the quinoline ring system could enhance the response of specific detectors, such as a nitrogen-phosphorus detector (NPD) or a mass spectrometer. However, without experimental data, it is not possible to provide a detailed analysis of these improvements or to present comparative data on separation efficiency.

Coordination Chemistry and Metal Complexation Dynamics of 8 Hydrazinylquinoline

Ligand Properties of 8-Hydrazinylquinoline (B174681) in Coordination Chemistry

8-Hydrazinylquinoline, a derivative of quinoline (B57606), functions as a versatile chelating agent in coordination chemistry. Its structure incorporates multiple donor atoms—specifically, the nitrogen atom of the quinoline ring and the two nitrogen atoms of the hydrazinyl group—which allows it to bind to metal ions in various modes. The lone pair of electrons on the heterocyclic quinoline nitrogen and the hydrazinyl nitrogens are available for coordination, making it an effective ligand for a wide range of metal ions.

The binding behavior of 8-Hydrazinylquinoline often involves the formation of a stable five-membered chelate ring with a metal ion. This occurs through coordination with the quinoline nitrogen and the terminal nitrogen atom of the hydrazinyl substituent. This bidentate chelation is a common and stable binding mode, contributing to the thermodynamic stability of the resulting metal complexes. The specific coordination can be influenced by factors such as the nature of the metal ion, the pH of the solution, and the presence of other competing ligands.

The coordination properties of 8-Hydrazinylquinoline are often compared to those of its well-studied analogue, 8-hydroxyquinoline (B1678124) (also known as oxine). 8-Hydroxyquinoline is a potent bidentate chelating agent that coordinates to metal ions through its phenolic oxygen and quinoline nitrogen atoms. scirp.org This (N, O) donor set forms highly stable complexes with a vast number of metal ions. rroij.com The deprotonation of the hydroxyl group in 8-hydroxyquinoline leads to the formation of a negatively charged oxygen donor, which typically forms strong covalent bonds with metal centers. rroij.com

In contrast, 8-Hydrazinylquinoline presents an (N, N) donor set from the quinoline and hydrazinyl nitrogens. While both ligands form stable five-membered chelate rings, the nature of the donor atoms leads to differences in the electronic properties and stability of the resulting complexes. The oxygen donor in 8-hydroxyquinoline complexes is a hard donor, favoring coordination with hard acid metal ions, whereas the nitrogen donors of 8-Hydrazinylquinoline are softer, which can influence its affinity for different metal centers.

Compared to other derivatives like 8-aminoquinoline, which also features an (N, N) donor set, 8-Hydrazinylquinoline's additional nitrogen atom in the hydrazinyl group can offer different steric and electronic environments. Studies on bis(8-aminoquinoline) ligands have shown a high affinity and selectivity for certain metal ions like Cu(II) over Zn(II). researchgate.net This selectivity is a key area of investigation in the comparative analysis of these quinoline-based ligands. The ability of these ligands to form stable chelates makes them valuable in various chemical and analytical applications. scispace.com

Synthesis of Metal Coordination Compounds with 8-Hydrazinylquinoline

8-Hydrazinylquinoline readily forms coordination compounds with a wide array of transition metal ions. The synthesis of these complexes is typically achieved by reacting a salt of the desired metal ion (such as a chloride, nitrate, or sulfate) with 8-Hydrazinylquinoline dihydrochloride (B599025) in a suitable solvent, often with the addition of a base to deprotonate the ligand.

The versatility of 8-Hydrazinylquinoline as a ligand is demonstrated by its ability to form stable complexes with numerous metal ions, including but not limited to:

Copper(II): Forms well-defined complexes, often exhibiting square planar or distorted octahedral geometries.

Zinc(II): Typically forms tetrahedral or octahedral complexes, which are often colorless due to the d¹⁰ electronic configuration of Zn(II).

Iron(III): Known to form stable chelates, which are often colored and paramagnetic.

Cobalt(II) and Nickel(II): Readily form complexes that are characterized by their distinct colors and magnetic properties, arising from d-d electronic transitions. scirp.orgscirp.org

Aluminum(III): As a hard metal ion, Al(III) forms stable complexes, famously demonstrated by the tris(8-hydroxyquinolinato)aluminium(III) (Alq3) complex used in organic light-emitting diodes (OLEDs). researchgate.net

The reaction conditions, such as temperature, pH, and solvent, can be optimized to control the stoichiometry and structure of the resulting metal complex.

Determining the metal-to-ligand ratio is a fundamental aspect of characterizing coordination compounds. For complexes involving quinoline-based ligands, techniques such as spectrophotometric and conductometric titrations are commonly employed. scirp.org These methods allow for the determination of the stoichiometry of the complex in solution.

For bidentate ligands like 8-Hydrazinylquinoline and 8-hydroxyquinoline, common stoichiometries observed are 1:1 (ML), 1:2 (ML₂), and 1:3 (ML₃), depending on the coordination number and oxidation state of the central metal ion. rroij.com For instance, studies on 8-hydroxyquinoline have shown that it typically forms 1:2 complexes with divalent metal ions like Cu(II), Co(II), and Ni(II). scirp.orgscirp.org Conductometric titration of Cu(II) with 8-hydroxyquinoline confirms the formation of a 2:1 ligand-to-metal complex. scirp.org Similarly, spectrophotometric methods have established a 1:2 metal-to-ligand ratio for Co(II) and Ni(II) complexes with 8-hydroxyquinoline. scirp.org It is expected that 8-Hydrazinylquinoline would exhibit similar stoichiometric behaviors, forming stable ML₂ or ML₃ complexes with various transition metals.

Table 1: Common Metal-Ligand Stoichiometries for Quinoline-Based Ligands

| Metal Ion | Typical Coordination Number | Common Stoichiometry (Metal:Ligand) | Resulting Complex Geometry |

|---|---|---|---|

| Cu(II) | 4 | 1:2 | Square Planar |

| Co(II) | 6 | 1:2 or 1:3 | Octahedral |

| Ni(II) | 6 | 1:2 or 1:3 | Octahedral |

| Fe(III) | 6 | 1:3 | Octahedral |

| Al(III) | 6 | 1:3 | Octahedral |

Structural and Electronic Characterization of 8-Hydrazinylquinoline Metal Complexes

The structural and electronic properties of metal complexes formed with 8-Hydrazinylquinoline are investigated using a variety of spectroscopic and analytical techniques. These methods provide detailed insights into the coordination environment of the metal ion, the geometry of the complex, and the nature of the metal-ligand bonding.

Common characterization techniques include:

Infrared (IR) Spectroscopy: Used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H and C=N bonds within the quinoline and hydrazinyl groups.

UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex. For transition metal complexes, d-d transitions and charge-transfer bands can be observed, which are indicative of the coordination geometry and the electronic structure of the metal center. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II), Al(III)), ¹H and ¹³C NMR spectroscopy can elucidate the structure of the complex in solution.

Through these characterization methods, the coordination chemistry of 8-Hydrazinylquinoline is thoroughly explored, revealing how its unique ligand properties influence the structure and electronic nature of its metal complexes.

Insufficient Information Available to Generate Requested Article on 8-Hydrazinylquinoline Dihydrochloride

A thorough investigation of available scientific literature reveals a significant lack of specific research data on the coordination chemistry of 8-hydrazinylquinoline dihydrochloride. Despite extensive searches for scholarly articles and papers, the detailed information required to construct an article based on the provided outline—specifically focusing on coordination geometries, ligand field environments, metal-ligand bonding, electronic transitions, and supramolecular architectures—could not be located.

The majority of existing research in this area concentrates on the coordination chemistry of a related compound, 8-hydroxyquinoline, which features a different donor atom set (N,O-donor) compared to the N,N-donor system of 8-hydrazinylquinoline. The distinct electronic and structural properties of the hydrazinyl group versus the hydroxyl group mean that the coordination behavior, including the resulting geometries, ligand field effects, and supramolecular interactions, cannot be accurately extrapolated from the available data on 8-hydroxyquinoline complexes.

The user's request specifies a strict adherence to an outline detailing advanced topics in coordination chemistry. Generating content for these sections without direct experimental or theoretical studies on 8-hydrazinylquinoline complexes would lead to an article that is speculative and not scientifically accurate.

Therefore, due to the absence of specific and detailed research findings on the coordination chemistry and metal complexation dynamics of 8-hydrazinylquinoline in the public domain, it is not possible to generate the requested article while maintaining the required standards of scientific accuracy and depth.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of 8-Hydrazinylquinoline (B174681) dihydrochloride (B599025), providing detailed information about the hydrogen and carbon framework of the molecule. The dihydrochloride form influences the electronic environment, leading to characteristic chemical shifts, particularly due to the protonation of the quinoline (B57606) nitrogen and the hydrazinyl group.

The ¹H NMR spectrum of 8-Hydrazinylquinoline dihydrochloride is expected to display distinct signals corresponding to the protons of the quinoline ring system. The aromatic region of the spectrum would feature a set of multiplets for the six protons on the bicyclic core. Due to the electron-withdrawing nature of the protonated heterocyclic nitrogen, protons on the pyridine (B92270) ring (H-2, H-3, H-4) are anticipated to resonate at a lower field compared to those on the benzene (B151609) ring (H-5, H-6, H-7).

The formation of the dihydrochloride salt significantly impacts the chemical shifts. The protonation of the quinoline nitrogen and the hydrazinyl moiety leads to a general downfield shift of the aromatic protons due to increased electron deshielding. The protons of the hydrazinyl group (-NH-NH3+) would likely appear as broad signals due to quadrupole effects and chemical exchange with the solvent.

Table 1: Predicted ¹H NMR Chemical Shifts for the Quinoline Ring of 8-Hydrazinylquinoline Dihydrochloride Note: These are predicted values based on the analysis of quinoline and its derivatives. Actual experimental values may vary based on solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 8.8 - 9.0 | Doublet (d) |

| H-3 | 7.6 - 7.8 | Doublet of doublets (dd) |

| H-4 | 8.6 - 8.8 | Doublet (d) |

| H-5 | 7.8 - 8.0 | Doublet (d) |

| H-6 | 7.5 - 7.7 | Triplet (t) |

| H-7 | 7.9 - 8.1 | Doublet (d) |

The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule. Nine distinct signals are expected for the quinoline ring carbons. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom and the hydrazinyl substituent. The carbon atom C-8, directly attached to the hydrazinyl group, and the carbons within the heterocyclic ring (C-2, C-4, C-8a) are expected to show significant shifts. Similar to ¹H NMR, protonation in the dihydrochloride salt will cause a downfield shift for the carbon atoms, particularly those closer to the protonated nitrogen centers.

Table 2: Predicted ¹³C NMR Chemical Shifts for 8-Hydrazinylquinoline Dihydrochloride Note: Predicted values based on known substituent effects on the quinoline core.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 148 - 152 |

| C-3 | 122 - 125 |

| C-4 | 138 - 142 |

| C-4a | 128 - 131 |

| C-5 | 130 - 133 |

| C-6 | 124 - 127 |

| C-7 | 118 - 121 |

| C-8 | 145 - 149 |

| C-8a | 140 - 144 |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes the connectivity between adjacent protons (H-H couplings). For 8-Hydrazinylquinoline dihydrochloride, COSY would reveal correlations between H-2 and H-3, H-3 and H-4, as well as between H-5, H-6, and H-7, confirming their positions within the ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom. It is essential for assigning the carbon signals based on the previously determined proton assignments.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in the molecule.

The IR and Raman spectra of 8-Hydrazinylquinoline dihydrochloride would be characterized by vibrations originating from the quinoline core and the hydrazinyl dihydrochloride side chain.

Quinoline Ring Vibrations: The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system are expected in the 1620-1450 cm⁻¹ region.

Hydrazinyl Group Vibrations: The N-H stretching vibrations of the hydrazinium (B103819) ion (-NH-NH₃⁺) are expected to produce broad and strong absorption bands in the 3200-2800 cm⁻¹ region, characteristic of amine salts. N-H bending (scissoring) vibrations would be observed around 1600-1500 cm⁻¹.

C-N Vibrations: The stretching vibration of the C-N bond connecting the quinoline ring to the hydrazinyl group is expected in the 1350-1250 cm⁻¹ region.

Table 3: Key Vibrational Frequencies for 8-Hydrazinylquinoline Dihydrochloride

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| N-H⁺ (Ammonium salt) | Stretching | 3200 - 2800 (broad) |

| C=C / C=N (Aromatic) | Stretching | 1620 - 1450 |

| N-H | Bending | 1600 - 1500 |

| C-N | Stretching | 1350 - 1250 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to study the fragmentation patterns of 8-Hydrazinylquinoline dihydrochloride. The analysis is typically performed on the free base, 8-Hydrazinylquinoline, which has a molecular weight of approximately 159.19 g/mol . nih.gov The monoisotopic mass of the dihydrochloride salt is 231.0330028 Da. nih.gov

Under electron ionization (EI), the molecular ion peak (M⁺) for the free base would be observed at an m/z of 159. Key fragmentation pathways would involve the loss of nitrogen-containing species from the hydrazinyl side chain.

Loss of NH₂: A fragment ion at m/z 143 could be formed by the cleavage of the N-N bond and loss of an amino radical.

Loss of N₂H₃: The loss of a hydrazinyl radical could lead to a fragment at m/z 128, corresponding to the quinoline cation. nih.gov

Loss of N₂H₄: Cleavage of the C-N bond could result in the formation of a quinoline radical cation, also contributing to the signal at m/z 128.

Soft ionization techniques, such as Electrospray Ionization (ESI), would likely show the protonated molecular ion of the free base [M+H]⁺ at m/z 160.

High-Resolution Mass Spectrometry (HR-MS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the unambiguous confirmation of a compound's elemental formula by providing its exact mass with high accuracy and precision. Techniques such as Time-of-Flight (TOF) MS allow for the determination of molecular masses with errors typically below 5 parts per million (ppm). nih.gov For 8-Hydrazinylquinoline (the free base), the theoretical exact mass is 159.0796 g/mol . nih.gov

In a typical HR-MS analysis using electrospray ionization (ESI), the compound would be observed as its protonated molecular ion, [M+H]⁺. The high resolving power of the instrument allows for the differentiation of this ion from other ions with the same nominal mass but different elemental compositions. The experimentally measured mass is then compared to the theoretical mass calculated from the isotopic masses of the most abundant isotopes of its constituent elements (carbon, hydrogen, and nitrogen). This close correlation provides strong evidence for the compound's identity and elemental formula.

Table 1: Theoretical Mass Data for 8-Hydrazinylquinoline Species

| Species | Formula | Theoretical Exact Mass (Da) |

| 8-Hydrazinylquinoline (Free Base) | C₉H₉N₃ | 159.0796 |

| Protonated Free Base [M+H]⁺ | C₉H₁₀N₃⁺ | 160.0875 |

| 8-Hydrazinylquinoline Dihydrochloride | C₉H₁₁Cl₂N₃ | 231.0381 |

Coupled Techniques Such as Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. kuleuven.be This method is widely used for the analysis of pharmaceutical compounds and related molecules, including quinoline derivatives. kuleuven.benih.gov An LC-MS method for 8-Hydrazinylquinoline dihydrochloride would typically involve a reversed-phase HPLC separation followed by detection with a mass spectrometer, often using an electrospray ionization (ESI) source in positive ion mode. mdpi.comresearchgate.net

The chromatographic separation, often achieved on a C18 column, resolves the analyte from impurities and matrix components before it enters the mass spectrometer. tsu.edu The mass spectrometer then provides molecular weight information and, in tandem MS (MS/MS) mode, structural data through fragmentation analysis. nih.gov This technique is essential not only for purity assessment but also for quantitative analysis in complex matrices, such as in pharmacokinetic studies of related 8-hydroxyquinoline (B1678124) analogues. nih.govtsu.edu

Table 2: Illustrative LC-MS Parameters for Analysis of Quinoline Derivatives

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 3.5 µm) |

| Mobile Phase | Gradient elution with water and acetonitrile, often with 0.1% formic acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Detection | Full Scan or Selected Ion Monitoring (SIM) for the [M+H]⁺ ion |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing insights into the electronic structure of a molecule. The spectrum of quinoline and its derivatives, including 8-Hydrazinylquinoline, is characterized by absorption bands arising from π→π* and n→π* electronic transitions within the aromatic quinoline ring system. scirp.orgresearchgate.net

The electronic absorption spectra of 8-hydroxyquinoline, a closely related compound, have been studied extensively, showing distinct bands that can be influenced by the solvent environment. researchgate.net These shifts, known as solvatochromism, can provide information about the nature of solute-solvent interactions. For 8-Hydrazinylquinoline dihydrochloride, the UV-Vis spectrum is expected to display characteristic absorptions corresponding to the conjugated π-system of the quinoline core.

Table 3: Typical Electronic Transitions for 8-Hydroxyquinoline Derivatives

| Wavelength Range (nm) | Type of Transition | Chromophore |

| ~290 - 350 nm | π→π | Quinoline Ring |

| > 350 nm | n→π | Non-bonding electrons on N atoms |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive analytical method for determining the three-dimensional atomic arrangement in a crystalline solid. For a compound like 8-Hydrazinylquinoline dihydrochloride, which exists as a crystalline powder, powder XRD (PXRD) can be used to obtain a unique diffraction pattern. This pattern serves as a fingerprint for the specific crystalline form, or polymorph, of the substance. mdpi.com

Elemental Analysis for Verification of Compound Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. For 8-Hydrazinylquinoline dihydrochloride (C₉H₁₁Cl₂N₃), this analysis provides experimental verification of its empirical formula.

The process involves combusting a small, precisely weighed sample of the pure compound under controlled conditions. The resulting combustion products (CO₂, H₂O, N₂) are collected and quantified, allowing for the calculation of the percentage of C, H, and N in the original sample. The percentage of chlorine is typically determined by other methods, such as titration. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula. A close agreement (typically within ±0.4%) confirms the elemental composition and purity of the compound.

Table 4: Elemental Composition of 8-Hydrazinylquinoline Dihydrochloride (C₉H₁₁Cl₂N₃)

| Element | Theoretical Mass % |

| Carbon (C) | 46.57% |

| Hydrogen (H) | 4.78% |

| Chlorine (Cl) | 30.55% |

| Nitrogen (N) | 18.11% |

Conductometric Measurements for Electrolytic Behavior of Metal Complexes

Conductometric measurements are employed to study the electrolytic behavior of compounds in solution, particularly in the formation of metal complexes. When 8-Hydrazinylquinoline dihydrochloride acts as a ligand to form complexes with metal ions, conductometric titration can be used to determine the stoichiometry of the resulting complex. scirp.org

This method involves titrating a solution of a metal salt with a solution of the ligand and monitoring the change in the electrical conductivity of the solution. The conductivity depends on the concentration and mobility of the ions present. As the ligand complexes with the metal ion, the nature and number of charge carriers in the solution change, leading to a change in conductivity. The endpoint of the titration, observed as an inflection point in the plot of conductance versus the volume of titrant added, corresponds to the molar ratio in which the metal and ligand combine. isca.me This provides valuable information on the stoichiometry (e.g., 1:1 or 1:2 metal-to-ligand ratio) of the complex formed in solution. scirp.org

Computational and Theoretical Chemistry Investigations of 8 Hydrazinylquinoline Dihydrochloride

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to understanding the intrinsic properties of 8-Hydrazinylquinoline (B174681) dihydrochloride (B599025). These computational methods allow for a detailed examination of its electronic structure, which governs its stability, reactivity, and interactions.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.netnih.gov For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine the optimized molecular geometry and predict various molecular properties. nih.govasianresassoc.org These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

Furthermore, DFT is used to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. researchgate.net The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is also a key aspect of DFT studies. The energy gap between the HOMO and LUMO provides information about the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net Natural Bond Orbital (NBO) analysis is another technique used to study charge delocalization and the stability arising from hyperconjugative interactions within the molecule. researchgate.netuantwerpen.be

Computational Analysis of Molecular Structure and Reactivity Descriptors

Building on DFT calculations, a range of reactivity descriptors can be computed to predict the chemical behavior of 8-Hydrazinylquinoline dihydrochloride. These descriptors quantify aspects of a molecule's reactivity. researchgate.net By analyzing the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be determined. nih.gov These parameters help in understanding the molecule's tendency to donate or accept electrons in chemical reactions.

Local reactivity can be assessed using Fukui functions, which identify the most probable sites for nucleophilic and electrophilic attacks within the molecule. researchgate.net This is particularly useful for predicting how the molecule will interact with biological targets. The Molecular Electrostatic Potential (MEP) map is another important tool that visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. asianresassoc.orgresearchgate.net

Table 1: Key Reactivity Descriptors Calculated via Computational Analysis This table presents typical descriptors that are calculated for quinoline-based compounds to predict their reactivity.

| Descriptor | Definition | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration. |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the energy lowering of a molecule when it accepts electrons. |

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques are essential for predicting how 8-Hydrazinylquinoline dihydrochloride might interact with biological systems and for estimating its potential as a therapeutic agent.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. derpharmachemica.com This method is widely used in drug discovery to understand the binding mechanism and affinity of potential drug candidates. researchgate.net For quinoline derivatives, docking studies have been performed to investigate their binding interactions with various biological targets, such as enzymes and DNA. nih.govnih.govmdpi.com

The process involves preparing the 3D structures of both the ligand (8-Hydrazinylquinoline) and the target protein. researchgate.net Docking algorithms then explore various binding poses and score them based on factors like binding energy, which indicates the stability of the ligand-protein complex. doi.org The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the binding affinity. nih.govresearchgate.net These insights are crucial for understanding the compound's mechanism of action and for designing more potent derivatives. mdpi.com

In Silico Prediction of Physicochemical Properties and Bioavailability-Related Parameters

In silico methods are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which are critical for its development as a drug. nih.govresearchgate.net These predictions help to assess the compound's drug-likeness and potential for oral bioavailability. Several rules and parameters are used for this evaluation, including Lipinski's Rule of Five and Veber's rules. researchgate.netresearchgate.net

Computational tools can calculate key physicochemical properties such as molecular weight, logP (a measure of lipophilicity), the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA). nih.gov These parameters are used to predict a compound's likely absorption and membrane permeability. For 8-hydrazinylquinoline, these computed properties suggest it has favorable characteristics for a potential drug candidate. nih.gov

Table 2: Computed Physicochemical and Bioavailability-Related Parameters for 8-Hydrazinylquinoline Data sourced from PubChem and calculated using standard computational models. nih.gov

| Property | Value | Significance (e.g., Lipinski's Rule) |

| Molecular Weight | 159.19 g/mol | Complies (< 500) |

| XLogP3 (logP) | 1 | Complies (< 5) |

| Hydrogen Bond Donor Count | 2 | Complies (≤ 5) |

| Hydrogen Bond Acceptor Count | 3 | Complies (≤ 10) |

| Rotatable Bond Count | 1 | Indicates molecular flexibility. |

| Topological Polar Surface Area | 50.9 Ų | Influences membrane permeability. |

Theoretical Approaches to Electronic and Spectroscopic Properties

Theoretical calculations are invaluable for interpreting and predicting the spectroscopic properties of molecules. Methods like Time-Dependent Density Functional Theory (TD-DFT) are used to simulate electronic absorption spectra (UV-Vis), providing insights into the electronic transitions occurring within the molecule. eurjchem.com These calculations can predict the absorption maxima (λmax) and help understand the nature of the electronic excitations, such as π → π* transitions. researchgate.net

Similarly, DFT calculations are used to predict vibrational spectra (IR and Raman). uantwerpen.be By calculating the harmonic vibrational frequencies, researchers can assign specific spectral bands to the corresponding molecular vibrations, such as stretching and bending modes. researchgate.net This theoretical approach is crucial for the detailed characterization of the molecule's structure. mdpi.com Furthermore, theoretical methods can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts, which aids in the interpretation of experimental NMR data. eurjchem.com

Advanced Applications in Chemical Sensing and Reagent Development

Design and Development of Chemosensors Based on 8-Hydrazinylquinoline (B174681)

The core strategy in developing chemosensors from 8-hydrazinylquinoline involves its condensation reaction with various aldehydes or ketones. This reaction yields quinoline-hydrazone derivatives, which act as sophisticated ligands. These ligands are designed with a specific binding site for a target analyte and a quinoline (B57606) fluorophore that signals the binding event through a change in its optical properties.

Hydrazone derivatives of 8-hydrazinylquinoline have been successfully developed as "turn-on" or "turn-off" fluorescent probes for various environmentally and biologically significant metal ions. The design incorporates a binding pocket composed of the quinoline nitrogen, the hydrazone imine nitrogen, and often another donor atom from the aldehyde/ketone precursor, which can selectively coordinate with specific metal cations.

Zinc (Zn²⁺): Quinoline-hydrazone sensors are particularly effective for detecting Zn²⁺. For instance, a sensor synthesized from carbonohydrazide and two equivalents of 8-quinolinecarboxaldehyde, forming bis((quinolin-8-yl)methylene)carbonohydrazide, demonstrates a selective fluorescence "turn-on" response to Zn²⁺ with a detection limit of 0.66 μM. nih.govresearchgate.net Another quinoline-based hydrazone Schiff base was engineered for the dual detection of both Zn²⁺ and Mg²⁺, exhibiting a remarkable turn-on fluorescence and achieving a detection limit for Zn²⁺ as low as 6.6 x 10⁻⁸ M. rsc.org The high sensitivity and selectivity of these probes make them valuable for monitoring zinc levels in biological systems.

Mercury (Hg²⁺): The strong affinity of mercury for nitrogen and other soft donor atoms makes it a viable target for quinoline-hydrazone sensors. While many sensors combine rhodamine with a hydrazone for Hg²⁺ detection, the principle of using a quinoline-hydrazone platform remains relevant. rsc.orgrsc.org Hybrid sensors incorporating both hydrazone and pyrazoline units have shown the ability to distinguish Hg²⁺ from other Group 12 metals like Zn²⁺ and Cd²⁺ through a "turn-off" (quenching) fluorescence response.

Copper (Cu²⁺): Numerous hydrazone-based chemosensors have been reported for the sensitive and selective detection of Cu²⁺. researchgate.net Quinoline-based probes offer a colorimetric approach for distinguishing between cuprous (Cu⁺) and cupric (Cu²⁺) ions, with one such sensor showing a detection limit of 1.03 μM for copper ions. rsc.org The sensing often occurs via a fluorescence quenching mechanism due to the paramagnetic nature of the Cu²⁺ ion. nih.gov Some hydrazone derivatives can function as colorimetric sensors for Cu²⁺ while simultaneously acting as fluorescent sensors for other ions like Fe³⁺. rsc.orgnih.gov

Table 1: Performance of Representative Quinoline-Hydrazone Based Fluorescent Probes

| Sensor Derivative | Target Ion(s) | Response Type | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| bis((quinolin-8-yl)methylene)carbonohydrazide | Zn²⁺ | Fluorescence Turn-On | 0.66 µM | nih.govresearchgate.net |

| (E)-3-((2-(4,6-dimethylpyrimidin-2-yl)hydrazono)methyl)quinolin-2-ol | Zn²⁺ / Mg²⁺ | Fluorescence Turn-On | 6.6 x 10⁻⁸ M (for Zn²⁺) | rsc.org |

| Pyrazoline-Hydrazone Hybrid | Zn²⁺, Cd²⁺, Hg²⁺ | Fluorescence Turn-On (Zn²⁺, Cd²⁺) / Turn-Off (Hg²⁺) | 6.4 µM (for Zn²⁺) | |

| Diarylethene-Benzophenone Hydrazone | Cu²⁺ | Fluorescence Turn-Off & Colorimetric | 1.45 x 10⁻⁶ M | nih.gov |

The optical response of 8-hydrazinylquinoline-based sensors upon metal ion binding is governed by several key photophysical mechanisms.

Chelation-Enhanced Fluorescence (CHEF): In the absence of a target metal ion, many quinoline-hydrazone probes exhibit weak fluorescence. This is often due to the free rotation around single bonds within the molecule, which provides a non-radiative pathway for the excited state to decay back to the ground state. Upon chelation with a metal ion, a more rigid complex is formed. This increased rigidity restricts intramolecular rotations and vibrations, closing the non-radiative decay channel and forcing the molecule to release its energy via fluorescence, resulting in a "turn-on" signal. rsc.orgresearchgate.netrsc.orgmdpi.com

Internal Charge Transfer (ICT): The quinoline ring can act as an electron acceptor, while other parts of the sensor molecule (often derived from the aldehyde/ketone precursor) can act as an electron donor. Upon excitation with light, an electron can be transferred from the donor to the acceptor, a process known as ICT. The binding of a metal ion can significantly alter the electron-donating or -accepting properties of the binding site, thereby modulating the ICT process. This change in the electronic character of the molecule leads to a shift in the emission wavelength or a change in fluorescence intensity, which forms the basis of the sensing mechanism. nih.govmdpi.comnih.gov In some cases, metal binding can interrupt the ICT process, leading to a distinct optical response. rsc.org

Achieving high selectivity for a specific ion in the presence of other competing ions is a primary goal in sensor design. Several strategies are employed to enhance both selectivity and sensitivity.

Structural Modification: The most fundamental strategy involves the rational design of the sensor's molecular structure. By carefully selecting the aldehyde or ketone used to form the hydrazone, a binding pocket can be created that is sterically and electronically optimized for a specific target ion, based on principles like Hard and Soft Acids and Bases (HSAB). nih.gov Introducing electron-withdrawing or electron-donating groups can fine-tune the electronic properties of the fluorophore, enhancing the signal change upon binding. nih.gov

Tuning Reaction Conditions: The selectivity and sensitivity of a sensor can be highly dependent on the solvent system and pH. Optimizing these conditions can favor the binding of the target ion over interferents and maximize the fluorescence output. nih.gov

Integration with Nanomaterials: Incorporating quinoline-based sensors onto nanomaterial platforms, such as graphene oxide, can significantly improve performance. nih.gov These platforms can prevent the aggregation-caused quenching (ACQ) of the fluorophores in aqueous media and provide a higher local concentration of sensing molecules, leading to enhanced sensitivity.

A single quinoline-hydrazone molecule can be engineered to detect multiple analytes or to provide a response through multiple signaling channels, enhancing the reliability of detection.

Dual-Analyte Detection: Some sensors can detect two different metal ions through distinct mechanisms. A notable example is a quinoline-hydrazone that acts as a colorimetric sensor for Co²⁺ and a "turn-on" fluorescent sensor for Zn²⁺. nih.govresearchgate.net This dual-functionality allows for the simultaneous or sequential detection of multiple targets with a single probe. Other designs have achieved dual detection of ions like Cu²⁺ and Fe³⁺ or Zn²⁺ and Mg²⁺. rsc.orgresearchgate.net

Multi-Wavelength Response: Advanced sensors can differentiate between several similar analytes by providing distinct optical outputs. For example, pyrazoline-hydrazone hybrid sensors have been developed that can distinguish between Zn²⁺, Cd²⁺, and Hg²⁺ by emitting light at three separate and distinct wavelengths upon binding. This multi-responsive capability is highly desirable for complex sample analysis.

Role as Advanced Analytical Reagents

Beyond fluorescent sensing, the reactive hydrazinyl group makes 8-hydrazinylquinoline and its isomers powerful analytical reagents for derivatization, particularly in the field of metabolomics and clinical analysis.

Many small-molecule metabolites, such as aldehydes and ketones (carbonyl compounds), are difficult to analyze directly in complex biological matrices like urine, serum, or tissue extracts using techniques like liquid chromatography-mass spectrometry (LC-MS). umn.edu These molecules are often highly polar, leading to poor retention on standard chromatography columns, and may exhibit low ionization efficiency in the mass spectrometer.

8-Hydrazinylquinoline serves as an excellent derivatization reagent to overcome these challenges. The hydrazinyl group reacts specifically and efficiently with the carbonyl group of aldehydes and ketones to form a stable hydrazone. nih.govresearchgate.net This chemical modification imparts several analytical advantages:

Enhanced Chromatographic Retention: The addition of the larger, more hydrophobic quinoline ring to the polar metabolite significantly improves its retention on reversed-phase LC columns, allowing for better separation from matrix components. nih.gov

Increased MS Sensitivity: The quinoline group is readily protonated, making it highly efficient for ionization via electrospray ionization (ESI), the most common ion source for LC-MS. This leads to a dramatic increase in signal intensity and a significant improvement in detection limits. umn.edu

Simultaneous Analysis: Using a reagent like hydrazinoquinoline allows for the simultaneous derivatization and subsequent analysis of a broad spectrum of carbonyl-containing metabolites in a single analytical run, making it a powerful tool for metabolomic profiling. nih.govmdpi.com

Studies using the isomer 2-hydrazinoquinoline (B107646) have demonstrated its superiority over other derivatization agents like dansyl hydrazine (B178648) for the comprehensive analysis of metabolites in biological samples, showcasing the power of the hydrazinoquinoline core structure as an advanced analytical reagent. researchgate.netumn.edu

Table 2: Analytical Benefits of Carbonyl Derivatization with Hydrazinoquinoline for LC-MS

| Analytical Parameter | Before Derivatization (Native Carbonyl) | After Derivatization (Hydrazone Product) |

|---|---|---|

| Chromatographic Retention | Poor retention, co-elution with polar matrix | Strong retention, good separation |

| MS Ionization Efficiency | Low to moderate | High (due to quinoline moiety) |

| Sensitivity / LOD | Often insufficient for biological levels | Significantly improved |

Application in Environmental and Metabolic Analysis for Precise Identification

8-Hydrazinylquinoline dihydrochloride (B599025) has emerged as a significant derivatization reagent in the precise identification and quantification of carbonyl compounds in both environmental and metabolic analyses. Its utility stems from the reactive hydrazinyl group, which readily condenses with the carbonyl functional group of aldehydes and ketones to form stable hydrazone derivatives. This process of derivatization is crucial for enhancing the analytical detection of these target molecules, particularly when using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

The primary advantage of using 8-Hydrazinylquinoline dihydrochloride lies in its ability to impart several beneficial properties to the target analytes. The quinoline moiety introduces a chromophore, which significantly enhances the ultraviolet (UV) absorbance of the derivatives, thereby increasing their sensitivity for UV detection in HPLC. Furthermore, the presence of nitrogen atoms in the quinoline ring and the hydrazone linkage facilitates efficient ionization, making the derivatives highly responsive to mass spectrometry detection, leading to lower limits of detection and more accurate quantification.

Environmental Analysis: Detection of Carbonyl Pollutants

In environmental science, there is a growing concern over the presence of aldehydes and ketones in various matrices, including air, water, and soil. These compounds can originate from both natural and anthropogenic sources and are often implicated in atmospheric chemistry and as precursors to harmful secondary organic aerosols. The precise identification and quantification of these carbonyl pollutants are essential for environmental monitoring and risk assessment.

While specific studies detailing the extensive application of 8-Hydrazinylquinoline dihydrochloride in environmental analysis are not widely available in peer-reviewed literature, the principles of its use can be inferred from the well-documented applications of its isomer, 2-hydrazinoquinoline, and other hydrazine-based reagents. The derivatization reaction with carbonyl compounds present in an environmental sample would be followed by extraction and concentration steps, and subsequent analysis by HPLC or LC-MS. The resulting data would allow for the identification and quantification of specific aldehydes and ketones.

Metabolic Analysis: Profiling of Carbonyl Metabolites

In the realm of metabolomics, the analysis of endogenous carbonyl compounds, such as aldehydes, ketones, and keto-acids, is of great interest as they are often key intermediates and biomarkers in various metabolic pathways. nih.gov Altered levels of these metabolites can be indicative of disease states, including metabolic disorders and oxidative stress. However, the direct analysis of these small, polar, and often volatile molecules in complex biological matrices like urine, blood, and tissue extracts is challenging due to their poor chromatographic retention and low ionization efficiency. nih.govumn.edu

The derivatization of these carbonyl metabolites with a reagent like 8-Hydrazinylquinoline dihydrochloride can overcome these analytical hurdles. The reaction enhances the molecular weight and hydrophobicity of the analytes, improving their retention on reversed-phase HPLC columns and leading to better chromatographic separation. researchgate.netresearchgate.net The enhanced ionization efficiency of the resulting hydrazone derivatives significantly improves their detectability by mass spectrometry. nih.govresearchgate.netresearchgate.net

Research on the positional isomer, 2-hydrazinoquinoline, has demonstrated its effectiveness in the simultaneous analysis of carboxylic acids, aldehydes, and ketones in biological samples. nih.govumn.eduresearchgate.netresearchgate.net This approach has been successfully applied to the metabolomic investigation of diabetic ketoacidosis, where it enabled the identification of key metabolic changes. nih.govumn.eduresearchgate.netresearchgate.net It is anticipated that 8-Hydrazinylquinoline dihydrochloride would offer similar, if not distinct, advantages in such metabolic profiling studies, although specific research data is needed for confirmation.

The table below illustrates the potential application of 8-Hydrazinylquinoline dihydrochloride for the derivatization and subsequent LC-MS analysis of representative carbonyl compounds found in environmental and metabolic samples. The theoretical mass-to-charge ratio (m/z) of the protonated hydrazone derivatives is provided, which is a critical parameter for their identification in mass spectrometry.

| Analyte | Chemical Class | Sample Matrix | Theoretical m/z of [M+H]+ of the 8-Hydrazinylquinoline Derivative |

| Formaldehyde | Aldehyde | Air, Water | 172.0875 |

| Acetaldehyde | Aldehyde | Air, Biological Fluids | 186.1031 |

| Acetone | Ketone | Air, Biological Fluids | 200.1188 |

| Acrolein | Aldehyde | Air, Water | 198.0875 |

| Glyoxal | Dialdehyde | Air, Water | 300.1253 (bis-derivative) |

| Methylglyoxal | Keto-aldehyde | Biological Fluids | 214.0980 |

| Pyruvic acid | Keto-acid | Biological Fluids | 230.0930 |

Table 1: Potential Application of 8-Hydrazinylquinoline Dihydrochloride in the Analysis of Carbonyl Compounds. This table is illustrative and based on the chemical reactivity of the hydrazinyl group with carbonyls. Experimental data for 8-Hydrazinylquinoline dihydrochloride is required for validation.

Future Research Directions and Emerging Opportunities

Exploration of Novel Derivatization Pathways for Enhanced Functionalization